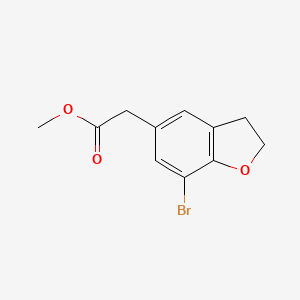
1,2,3,6-tetrahydropyridine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyridine and is characterized by the presence of a carboxylic acid group at the third position of the tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound.
化学反応の分析
Types of Reactions
1,2,3,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyridine derivatives, while reduction reactions produce various tetrahydropyridine derivatives.
科学的研究の応用
1,2,3,6-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1,2,3,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of tetrahydropyridine are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-tetrahydropyridine: Another structural isomer with different chemical properties and applications.
2,3,4,5-tetrahydropyridine: A distinct isomer with unique biological activities.
1-methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
1,2,3,6-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) |
InChIキー |
OPSXYAFWJPPHQK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)

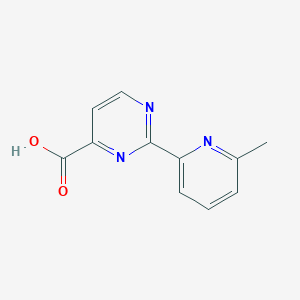
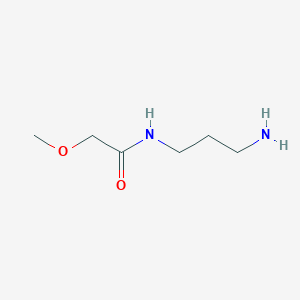
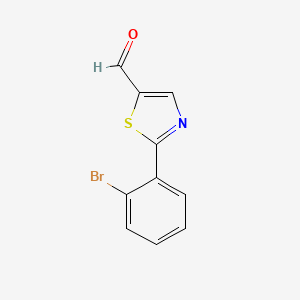

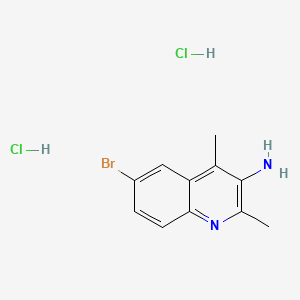

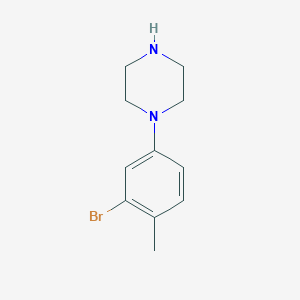
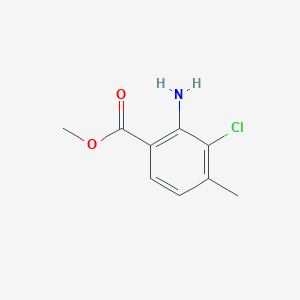
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
